An In-depth Technical Guide to 7H-pyrrolo[2,3-c]pyridazin-4-amine: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 7H-pyrrolo[2,3-c]pyridazin-4-amine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the heterocyclic compound 7H-pyrrolo[2,3-c]pyridazin-4-amine, a molecule of increasing interest in medicinal chemistry. We will delve into its chemical structure, physical properties, a plausible synthetic route based on current literature, and its potential as a scaffold for the development of novel therapeutics.
Chemical Structure and Properties
7H-pyrrolo[2,3-c]pyridazin-4-amine is a bicyclic heteroaromatic compound featuring a pyrrole ring fused to a pyridazine ring. The presence of multiple nitrogen atoms and the amine substituent makes it a versatile building block for creating molecules with diverse biological activities.
Table 1: Chemical and Physical Properties of 7H-pyrrolo[2,3-c]pyridazin-4-amine
| Property | Value | Source |
| CAS Number | 1269823-88-2 | [1] |
| Molecular Formula | C₆H₆N₄ | [1] |
| Molecular Weight | 134.14 g/mol | [1] |
| IUPAC Name | 7H-pyrrolo[2,3-c]pyridazin-4-amine | |
| SMILES | NC1=C2C(NC=C2)=NN=C1 | [1] |
| Appearance | Likely a solid | Inferred |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | Inferred |
| Melting Point | Not reported | |
| Boiling Point | Not reported |
Note: Some physical properties are inferred due to limited publicly available experimental data.
Diagram 1: Chemical Structure of 7H-pyrrolo[2,3-c]pyridazin-4-amine
Caption: 2D structure of 7H-pyrrolo[2,3-c]pyridazin-4-amine.
Synthesis of the 7H-pyrrolo[2,3-c]pyridazine Core and its 4-Amino Derivative
The synthesis of 7H-pyrrolo[2,3-c]pyridazin-4-amine is not yet widely reported in the literature. However, a recent preprint by Chernyshev et al. (2024) outlines a scalable approach to the parent 7H-pyrrolo[2,3-c]pyridazine core and its functionalized derivatives, including a 4-chloro precursor that is key to obtaining the desired 4-amino compound.[2][3][4][5]
Synthesis of the 7H-pyrrolo[2,3-c]pyridazine Core
The approach described by Chernyshev and his team provides a practical toolkit for the installation of the pyrrolo[2,3-c]pyridazine core, which is valuable for medicinal chemistry applications.[2][3][4][5] Their work focuses on creating bifunctional building blocks that can be further elaborated.
Proposed Synthesis of 7H-pyrrolo[2,3-c]pyridazin-4-amine
A plausible synthetic route to 7H-pyrrolo[2,3-c]pyridazin-4-amine involves the initial formation of a 4-chloro-7H-pyrrolo[2,3-c]pyridazine intermediate, followed by a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed amination reaction.
Diagram 2: Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for 7H-pyrrolo[2,3-c]pyridazin-4-amine.
Experimental Protocol: Amination of 4-Chloro-7H-pyrrolo[2,3-c]pyridazine
The following is a proposed experimental protocol for the amination step, based on established methods for similar heterocyclic systems.
Objective: To synthesize 7H-pyrrolo[2,3-c]pyridazin-4-amine from 4-chloro-7H-pyrrolo[2,3-c]pyridazine.
Methodology: Nucleophilic Aromatic Substitution (SNAr)
Materials:
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4-chloro-7H-pyrrolo[2,3-c]pyridazine
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Ammonia solution (e.g., 7N in methanol or aqueous ammonium hydroxide)
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A suitable solvent (e.g., 1,4-dioxane, N,N-dimethylformamide)
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Sealed reaction vessel
Procedure:
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In a sealed reaction vessel, dissolve 4-chloro-7H-pyrrolo[2,3-c]pyridazine in the chosen solvent.
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Add an excess of the ammonia solution to the reaction mixture.
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Seal the vessel and heat the reaction to a temperature between 100-150 °C. The optimal temperature and reaction time will need to be determined empirically.
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to yield 7H-pyrrolo[2,3-c]pyridazin-4-amine.
Alternative Methodology: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)
For less reactive substrates or to achieve higher yields, a palladium-catalyzed approach can be employed. This would involve a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, RuPhos), a base (e.g., sodium tert-butoxide, cesium carbonate), and an ammonia surrogate or gaseous ammonia.
Potential Applications in Drug Discovery
The 7H-pyrrolo[2,3-c]pyridazine scaffold is of significant interest to medicinal chemists. The related pyrrolopyrimidine and pyrrolopyridine cores are present in numerous biologically active compounds, including kinase inhibitors for the treatment of cancer and autoimmune diseases.[6]
A recent study in 2024 reported the discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potent inhibitors of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), a key regulator of necroptosis and a therapeutic target for inflammatory diseases.[7] This finding highlights the potential of the broader pyrrolopyridazine class of molecules in targeting important signaling pathways.
The structural similarity of 7H-pyrrolo[2,3-c]pyridazin-4-amine to known kinase inhibitors suggests that it could serve as a valuable starting point for the design of novel therapeutics targeting a range of diseases.
Conclusion
7H-pyrrolo[2,3-c]pyridazin-4-amine is a heterocyclic compound with considerable potential in the field of drug discovery. While detailed information on its physical properties is still emerging, recent advances in the synthesis of the core pyrrolo[2,3-c]pyridazine ring system have paved the way for its accessibility and further investigation. The proposed synthetic route via amination of a 4-chloro precursor offers a viable strategy for its preparation. The structural motifs present in this molecule suggest that it is a promising scaffold for the development of new therapeutic agents, particularly in the area of kinase inhibition. Further research into the synthesis, properties, and biological activities of 7H-pyrrolo[2,3-c]pyridazin-4-amine and its derivatives is warranted.
References
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Chernyshev, V. M., et al. (2024). Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds. ChemRxiv. [Link]
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Li, X., et al. (2024). Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors. European Journal of Medicinal Chemistry, 265, 116076. [Link]
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Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56. [Link]
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Various Authors. (2020). Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination–Aromatic Substitution. The Journal of Organic Chemistry, 85(8), 5533–5541. [Link]
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